4-chloro-N-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide
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Overview
Description
4-chloro-N-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The structure of this compound includes a thiazole ring, a piperidine moiety, and a benzenesulfonamide group, which contribute to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiazole intermediate.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-N-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential antibacterial and antifungal activities. The presence of the sulfonamide group is particularly significant, as it can inhibit the growth of certain microorganisms by interfering with their metabolic processes.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic applications. The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and inflammatory conditions.
Industry
Industrially, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase in bacteria. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide: This compound is unique due to the presence of the thiazole ring and the specific substitution pattern on the benzene ring.
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but lacking the additional structural complexity.
Sulfamethoxazole: Another sulfonamide antibiotic with a different substitution pattern, commonly used in combination with trimethoprim.
Uniqueness
The uniqueness of this compound lies in its complex structure, which provides multiple sites for chemical modification and potential interactions with biological targets. This makes it a versatile compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-chloro-N-[4-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S2/c1-12-3-2-8-21(10-12)16(22)9-14-11-25-17(19-14)20-26(23,24)15-6-4-13(18)5-7-15/h4-7,11-12H,2-3,8-10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIJXOUTMKYKAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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